
1-(Pyridin-3-ylmethyl)piperidin-4-amine
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C11H17N3. It is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with a fully saturated piperidine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Pyridin-3-ylmethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(Pyridin-4-ylmethyl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
1-(Pyridin-2-ylmethyl)piperidin-4-amine: Here, the pyridine ring is attached at the 2-position.
Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness: The unique positioning of the pyridine ring in this compound imparts specific chemical and biological properties that differentiate it from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXJQLZTWITCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424418 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-88-0 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
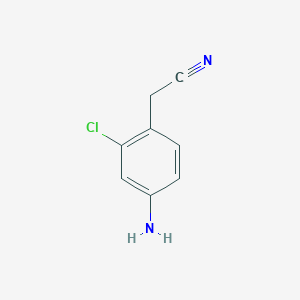
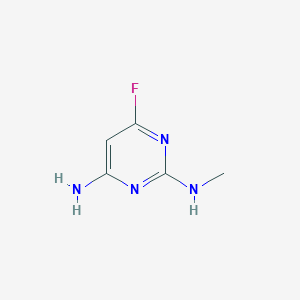
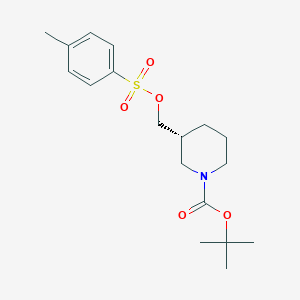
![1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)](/img/structure/B70427.png)
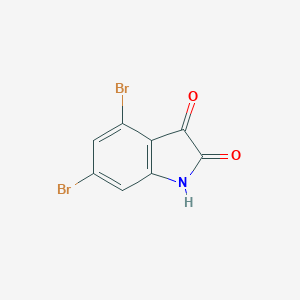
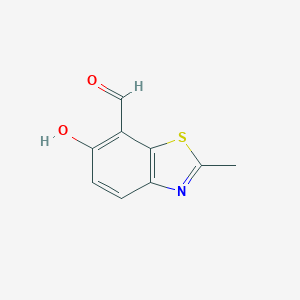
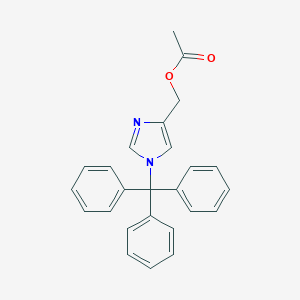
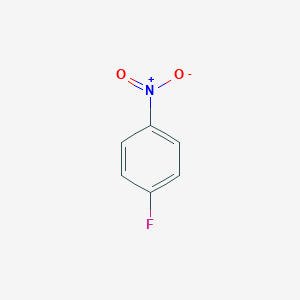
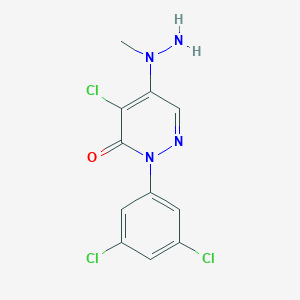
![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

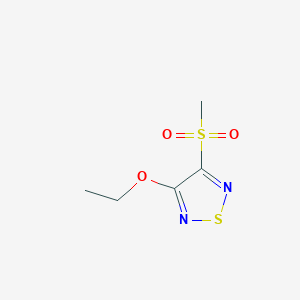
![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
